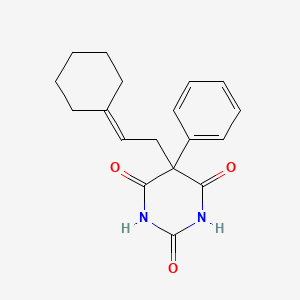
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes a cyclohexylideneethyl group and a phenyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with an appropriate aldehyde or ketone in the presence of a base such as piperidine or morpholine . The reaction conditions are generally mild, often conducted at room temperature in organic solvents or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives are known to bind to the GABAA receptor, potentiating the effect of GABA and leading to increased inhibitory neurotransmission . Additionally, the compound can interact with enzymes such as urease, inhibiting their activity through coordination with catalytic metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
Thiobarbituric acid: A sulfur-containing analogue with similar biological activities.
5-ethyl-5-phenylbarbituric acid: Another derivative with hypnotic and sedative properties.
Uniqueness
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylideneethyl group and the phenyl group enhances its interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
66940-57-6 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-(2-cyclohexylideneethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c21-15-18(14-9-5-2-6-10-14,16(22)20-17(23)19-15)12-11-13-7-3-1-4-8-13/h2,5-6,9-11H,1,3-4,7-8,12H2,(H2,19,20,21,22,23) |
Clé InChI |
FKOWNCWHGSPKPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


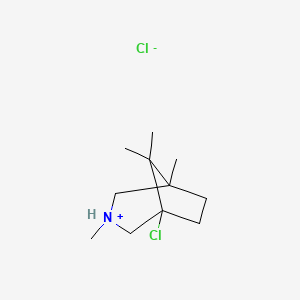
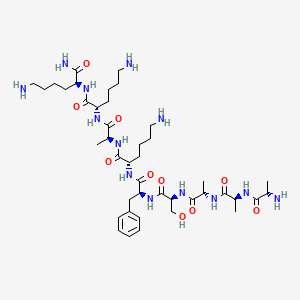
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)
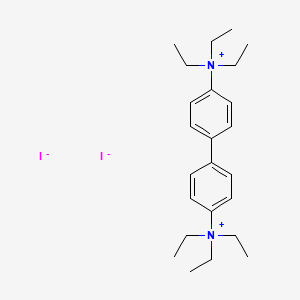
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
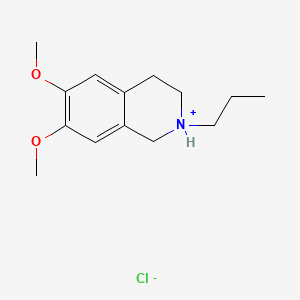
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
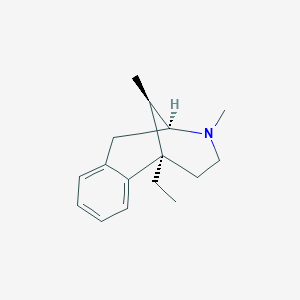
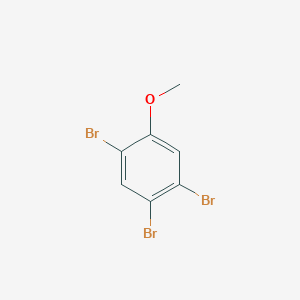
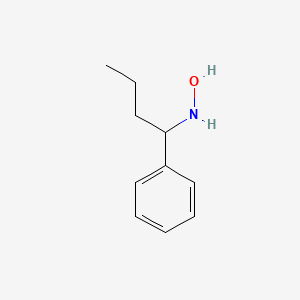
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)

![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
